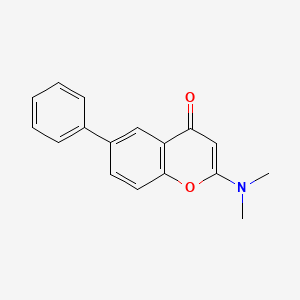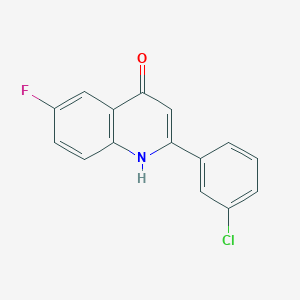![molecular formula C19H17NO B15064703 (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine CAS No. 648424-31-1](/img/structure/B15064703.png)
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxyphenyl group and a naphthyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine typically involves the condensation reaction between 4-methoxybenzylamine and 2-naphthaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common solvent used for this reaction is ethanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production would also require stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Scientific Research Applications
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is not fully understood, but it is believed to interact with various molecular targets through its imine group. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-1-yl)methanimine
- (E)-N-[(4-Methoxyphenyl)methyl]-1-(phenyl)methanimine
Uniqueness
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is unique due to the presence of both a methoxyphenyl group and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
648424-31-1 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16/h2-12,14H,13H2,1H3 |
InChI Key |
GTWDOFHQVONEBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


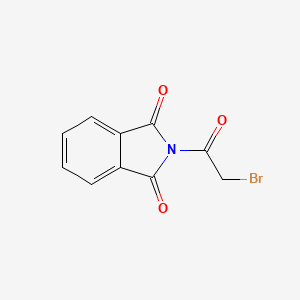

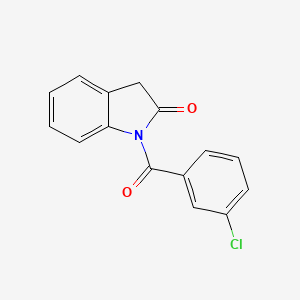


![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)
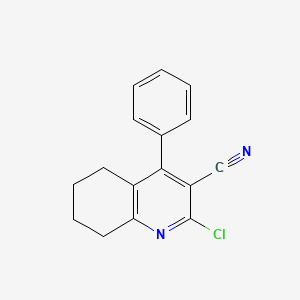
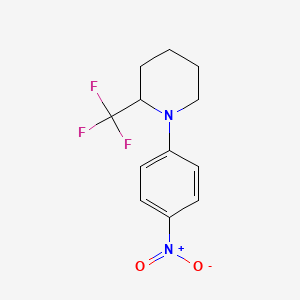

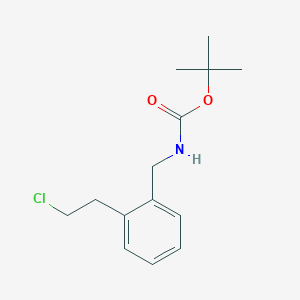
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
